molecular formula C14H16N2O3 B2944899 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one CAS No. 61997-83-9

5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one

Cat. No. B2944899
CAS RN: 61997-83-9
M. Wt: 260.293
InChI Key: JCAOOSYZHKTJTK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one, also known as DMN-2-C, is a cyclic nitroaniline compound with a unique set of properties. This compound has been studied extensively in laboratory experiments due to its ability to act as a catalyst for various chemical reactions. DMN-2-C has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry.

Scientific Research Applications

Intramolecular Reactions and Molecular Structure

  • The intramolecular reactions of nitro-olefin–cyclohexane-1,3-dione Michael adducts have been explored, demonstrating the formation of unique compounds such as 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one through cyclohexane-1,3-dione and 4-bromo-β-nitrostyrene reactions. The study provided insights into the crystal structure and established the structures from NMR spectra and X-ray crystallography, highlighting the significance of hydrogen bonding in the crystal formation (Ansell, Moore, & Nielsen, 1971).

Hydrogen Bonding and Spectral Considerations

  • Research on phenylhydrazone derivatives of dimedone (a related compound) has been conducted to understand the impact of intramolecular hydrogen bonding on their spectral properties. This includes studies on compounds with o-nitro-group substituents and their enhanced low-field chemical shifts, which imply a bifurcated hydrogen bonding environment (Drew, Vickery, & Willey, 1982).

Stereoselective Michael Addition Reactions

  • The stereoselective Michael addition reactions of 5-glyco-4-nitrocyclohex-1-enes have been investigated, showing that these reactions proceed in a way that leads to the formation of single adducts with significant implications for the synthesis of complex organic molecules (Areces et al., 1998).

Electronic Spectroscopy and Molecular Interactions

  • Studies on the absorption and fluorescence spectra of compounds similar to 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one have been conducted to understand their interaction with polar molecules and their potential for forming complexes, which is crucial for applications in molecular sensors and probes (Belletěte et al., 1986).

Chemotherapy Applications

  • Although not directly related to 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one, research on related compounds demonstrates their potential in chemotherapy, especially in the context of malignant melanoma treatment in experimental models. This research highlights the broader implications of such compounds in medical applications (Povlsen & Jacobsen, 1975).

properties

IUPAC Name

5,5-dimethyl-3-(2-nitroanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2)8-10(7-11(17)9-14)15-12-5-3-4-6-13(12)16(18)19/h3-7,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAOOSYZHKTJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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